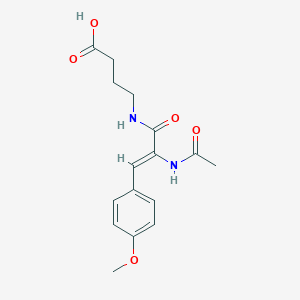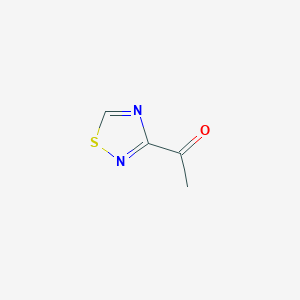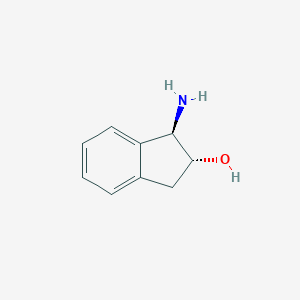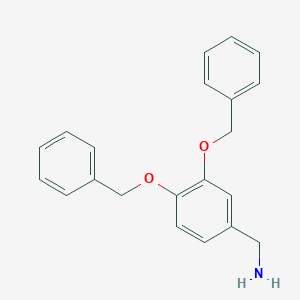
Z-Cys-ala-pro-his-ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Cys-ala-pro-his-ome is a peptide that has gained attention in scientific research due to its potential therapeutic applications. This peptide is a modified form of the naturally occurring hormone thyrotropin-releasing hormone (TRH). The modification involves the addition of a Z group to the cysteine residue, which enhances the stability of the peptide.
Aplicaciones Científicas De Investigación
Z-Cys-ala-pro-his-ome has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. The peptide has also been found to have analgesic properties, making it a potential treatment for chronic pain. Additionally, Z-Cys-ala-pro-his-ome has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
Z-Cys-ala-pro-his-ome's mechanism of action is not fully understood. However, it is thought to act on the Z-Cys-ala-pro-his-ome receptor, which is found in the brain and peripheral tissues. The peptide may modulate the release of neurotransmitters such as dopamine and serotonin, which could explain its neuroprotective and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
Z-Cys-ala-pro-his-ome has been shown to have a variety of biochemical and physiological effects. In animal models, the peptide has been found to increase dopamine and serotonin levels in the brain, which could explain its neuroprotective and analgesic effects. Additionally, Z-Cys-ala-pro-his-ome has been found to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Z-Cys-ala-pro-his-ome in lab experiments is its stability. The modification of the cysteine residue with a Z group enhances the peptide's stability, making it easier to work with in experiments. However, one limitation of using Z-Cys-ala-pro-his-ome is its cost. The synthesis of the peptide is complex and expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for Z-Cys-ala-pro-his-ome research. One area of interest is the peptide's potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the peptide's mechanism of action and its effects on neurotransmitter levels in the brain. Additionally, the peptide's potential as a treatment for chronic pain and inflammatory diseases should be further explored. Finally, the synthesis of Z-Cys-ala-pro-his-ome could be optimized to reduce costs and increase accessibility for researchers.
Métodos De Síntesis
The synthesis of Z-Cys-ala-pro-his-ome involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Fmoc-protected amino acids are coupled to a resin-bound peptide chain, and the peptide is elongated stepwise using standard SPPS protocols. The cysteine residue is modified with a Z group to enhance the peptide's stability. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
162334-61-4 |
|---|---|
Nombre del producto |
Z-Cys-ala-pro-his-ome |
Fórmula molecular |
C26H35ClN6O7S |
Peso molecular |
611.1 g/mol |
Nombre IUPAC |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoate;hydrochloride |
InChI |
InChI=1S/C26H34N6O7S.ClH/c1-16(29-22(33)20(14-40)31-26(37)39-13-17-7-4-3-5-8-17)24(35)32-10-6-9-21(32)23(34)30-19(25(36)38-2)11-18-12-27-15-28-18;/h3-5,7-8,12,15-16,19-21,40H,6,9-11,13-14H2,1-2H3,(H,27,28)(H,29,33)(H,30,34)(H,31,37);1H/t16-,19-,20-,21-;/m0./s1 |
Clave InChI |
PXIFXVLQXXWYFN-SPKBWDRKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)OC)NC(=O)[C@H](CS)NC(=O)OCC3=CC=CC=C3.Cl |
SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl |
Otros números CAS |
162334-61-4 |
Secuencia |
CAPH |
Sinónimos |
enzyloxycarbonyl-cysteinyl-alanyl-prolyl-histidine methyl ester Z-CAPH-OMe Z-Cys-Ala-Pro-His-OMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)



![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)



